molecular formula C15H20N4OS B2864732 N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 670270-14-1

N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2864732
CAS No.: 670270-14-1
M. Wt: 304.41
InChI Key: LCNBRZDYYAXKMT-UHFFFAOYSA-N
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Description

“N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The morpholinoethyl group is attached to the pyrimidine ring via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiophene rings, and the attachment of the morpholinoethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings, and the morpholinoethyl group. The exact structure would depend on the positions of these groups in relation to each other .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrimidine ring could make it a potential hydrogen bond donor or acceptor .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A rapid and green synthetic method has been developed for producing morpholine derivatives, which are intermediates inhibiting tumor necrosis factor alpha and nitric oxide. This synthesis involves condensation, chlorination, and nucleophilic substitution steps, yielding significant advancements in the efficient production of these compounds (Lei et al., 2017).
  • Innovative methods for synthesizing novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety have been described, showcasing the versatility of morpholine derivatives in creating fused heterocycles and pyrimidine heterocycles, which are crucial for developing new pharmaceuticals (Zaki et al., 2020).

Biological Activities

  • The synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has highlighted their potential as key intermediates for producing compounds with significant antitumor activities. These findings underscore the relevance of morpholine derivatives in medicinal chemistry and drug development (Karimian et al., 2017).
  • Research on enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has revealed that one of the enantiomers exhibits higher antitumor activity against certain cancer cell lines than gefitinib, a known cancer drug. This suggests the potential of these compounds in cancer therapy (Gao et al., 2015).

Antimicrobial and Antifungal Activities

  • Studies have shown that certain derivatives possess promising antibacterial and antifungal properties, highlighting the potential of these compounds in addressing resistant microbial strains and offering new avenues for antimicrobial drug development (R. Zaki, A. El-Dean, S. M. Radwan, & M. A. Ammar, 2020).

Future Directions

Future research on this compound could involve studying its potential uses in medicinal chemistry, given the known biological activity of many pyrimidine derivatives . Additionally, studies could be conducted to further elucidate its physical and chemical properties, and to develop methods for its synthesis .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-11-12(3-1)21-15-13(11)14(17-10-18-15)16-4-5-19-6-8-20-9-7-19/h10H,1-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBRZDYYAXKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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